1-[3-(Trifluoromethyl)phenyl]piperidin-2-one
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Overview
Description
1-[3-(Trifluoromethyl)phenyl]piperidin-2-one is a chemical compound that features a piperidinone ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidin-2-one under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine: This compound shares a similar trifluoromethylphenyl group but differs in its piperazine ring structure.
3-(Trifluoromethyl)phenylpiperidine: Similar in structure but lacks the ketone group present in 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one.
Uniqueness: this compound is unique due to its specific combination of a piperidinone ring and a trifluoromethylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-4-3-5-10(8-9)16-7-2-1-6-11(16)17/h3-5,8H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKVXOGCJMJPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697969 |
Source
|
Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159177-91-0 |
Source
|
Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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